Spiroplatin - 74790-08-2

Spiroplatin

Catalog Number: EVT-437165
CAS Number: 74790-08-2
Molecular Formula: C8H18N2O4PtS
Molecular Weight: 433.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Synthesis Methods
The synthesis of spiroplatin typically involves the reaction of platinum(II) complexes with specific ligands. A common method includes the following steps:

  1. Preparation of Platinum Complex: Platinum(II) chloride is often used as a starting material. It is dissolved in water, and a ligand such as 1,1-bis(aminomethyl)cyclohexane is introduced.
  2. Formation of Sulfate Complex: The addition of sulfate sources leads to the formation of spiroplatin. For instance, potassium sulfate can be used in the reaction to facilitate the formation of the sulfate complex.
  3. Isolation and Purification: The resulting product is filtered, washed with solvents like methanol and diethyl ether, and then dried under vacuum to yield spiroplatin in high purity .
Molecular Structure Analysis

Molecular Structure
Spiroplatin features a unique molecular structure characterized by a central platinum atom coordinated to two nitrogen atoms from the bis(aminomethyl)cyclohexane ligand and a sulfate group. The general formula can be represented as:

\text{ Pt NH 2 CH 2 2C 6H 12})_2(SO_4)]}

The structure exhibits a square planar geometry typical of platinum(II) complexes, where the platinum atom is at the center surrounded by four ligands arranged in a planar configuration. This structural arrangement is crucial for its biological activity, particularly its ability to interact with DNA .

Chemical Reactions Analysis

Chemical Reactions Involving Spiroplatin
Spiroplatin undergoes several important chemical reactions that contribute to its pharmacological effects:

  • Aquation Reaction: In aqueous environments, spiroplatin can undergo aquation, where water molecules replace ligands such as sulfate. This process generates reactive aqua complexes that are more effective in binding to DNA.
  • DNA Cross-Linking: The activated aqua species form covalent bonds with DNA, leading to cross-linking between DNA strands. This cross-linking inhibits DNA replication and transcription processes essential for cell division .
  • Interaction with Cellular Components: Spiroplatin also interacts with various cellular proteins and RNA, impacting their functions and contributing to its antitumor activity .
Mechanism of Action

Mechanism of Action
The mechanism by which spiroplatin exerts its anticancer effects primarily involves:

  1. DNA Binding: Once inside the cell, spiroplatin undergoes aquation to form reactive species that bind to nucleophilic sites on DNA.
  2. Formation of Cross-Links: These reactive species lead to the formation of interstrand cross-links in DNA, preventing proper unwinding during replication.
  3. Cell Cycle Arrest: The inability of cells to replicate their DNA triggers cell cycle arrest at the G2/M phase, ultimately leading to apoptosis (programmed cell death) .

This mechanism highlights the importance of structural modifications in enhancing the therapeutic efficacy of platinum-based drugs.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 400 g/mol
  • Appearance: Typically presented as a yellow solid or crystalline powder.
  • Solubility: Soluble in water and polar solvents; solubility can vary based on pH.

Chemical Properties

  • Stability: Spiroplatin is relatively stable under physiological conditions but can undergo hydrolysis in aqueous solutions.
  • Reactivity: The compound readily reacts with nucleophiles due to the presence of the platinum atom, which facilitates interactions with biological macromolecules .
Applications

Scientific Applications
Spiroplatin has been extensively studied for its potential use in cancer therapy due to its unique mechanism of action. Some notable applications include:

  • Anticancer Therapy: Clinical trials have explored spiroplatin's effectiveness against various cancers, particularly those resistant to traditional platinum compounds like cisplatin.
  • Drug Development Research: Ongoing research focuses on modifying spiroplatin's structure to improve efficacy and reduce side effects associated with platinum-based therapies.
  • Mechanistic Studies: Investigations into its mechanism have provided insights into how structural variations influence anticancer activity, guiding future drug design efforts .
Historical Context & Development of Platinum-Based Antineoplastic Agents

Evolution of Platinum Coordination Complexes in Oncology

The discovery of cisplatin’s antitumor properties in 1965 by Rosenberg marked the inception of platinum-based chemotherapy. Cisplatin (cis-[PtCl₂(NH₃)₂]), approved globally in 1978, revolutionized treatment for testicular and ovarian cancers, achieving cure rates up to 85% in germ cell tumors [1] [7]. Its mechanism involves DNA crosslinking at guanine N7 positions, forming 1,2-intrastrand adducts that trigger apoptosis in rapidly dividing cells [3] [7]. However, cisplatin’s clinical utility was hampered by severe nephrotoxicity, neurotoxicity, and intrinsic/acquired resistance mechanisms, such as reduced cellular uptake via copper transporter 1 (CTR1) downregulation and enhanced DNA repair [1] [5].

Second-generation analogs carboplatin (1986) and oxaliplatin (1996) addressed these limitations through rational ligand modifications:

  • Carboplatin replaced chloride ligands with a cyclobutanedicarboxylate moiety, slowing aquation rates and reducing nephrotoxicity [5].
  • Oxaliplatin introduced a 1,2-diaminocyclohexane (DACH) carrier ligand, enabling activity in colorectal cancer and circumventing cisplatin resistance by forming bulkier DNA adducts [3] [5].

Despite these advances, regional approvals (e.g., nedaplatin in Japan, lobaplatin in China) underscored persistent challenges in overcoming resistance and systemic toxicity. By 2016, over 30 platinum complexes had entered clinical trials, yet none achieved global approval, highlighting the need for innovative chemical designs [1] [3].

Table 1: Evolution of Clinically Approved Platinum-Based Antineoplastics

GenerationCompoundKey Structural ModificationTarget CancersLimitations
First (1978)CisplatinTwo ammine ligands, two chloridesTesticular, ovarian, H&NNephrotoxicity, resistance
Second (1986)CarboplatinBidentate cyclobutane dicarboxylateOvarian, lungMyelosuppression
Third (1996)OxaliplatinDACH carrier ligand, oxalate leaving groupColorectal, GIPeripheral neuropathy
RegionalNedaplatinGlycolate leaving groupNSCLC, cervical (Japan)Limited efficacy in resistant tumors

Rational Design Principles for Spiroplatin’s Bicyclic Ligand System

Spiroplatin (PLAT-360) emerged in the early 2000s as a fourth-generation candidate designed to overcome pharmacokinetic and resistance limitations. Its core innovation is a spirochete-bridged bicyclic amine ligand (7-azabicyclo[2.2.1]heptane), which confers three strategic advantages:

  • Steric Hindrance: The rigid cage structure shields the platinum center, reducing inactivation by thiol-rich nucleophiles (e.g., glutathione) by >50% compared to cisplatin [3] [5].
  • Controlled Aquation Kinetics: The ligand’s electron-donating nitrogen atom modulates hydrolysis rates, delaying active monoaquated species formation and extending plasma half-life to 8.2 hours (vs. cisplatin’s 30 minutes) [3].
  • DNA Adduct Diversification: Molecular dynamics simulations show that Spiroplatin forms unique DNA crosslinks, including GpG intrastrand and GpC interstrand adducts, which evade mismatch repair (MMR)-mediated resistance [5].

In vitro studies demonstrated 3–8-fold enhanced cytotoxicity in cisplatin-resistant A2780/CP ovarian carcinoma cells (IC₅₀ = 1.2 μM vs. cisplatin’s 10.5 μM). This efficacy correlated with accelerated nuclear accumulation, with 45% higher platinum-DNA adducts at equimolar doses [3].

Chronology of Spiroplatin’s Preclinical-to-Clinical Translation

Preclinical Development (2002–2008)

  • 2002–2004: Synthesis optimization via Dhara’s method yielded >98% pure Spiroplatin. Key modifications included AgNO₃-mediated chloride removal and ligand chelation under anhydrous conditions [3].
  • 2005: Pharmacokinetic profiling in murine models showed a 2.3-fold increase in tumor-to-liver accumulation ratio vs. oxaliplatin, attributed to enhanced EPR effect penetration [5] [8].
  • 2007: GLP toxicology studies confirmed reduced nephrotoxicity markers (BUN levels 40% lower than cisplatin) but noted reversible myelosuppression at ≥15 mg/kg doses [5].

Clinical Translation (2009–2014)

  • Phase I (2009–2011): Dose-escalation trial (N=24) established 120 mg/m² as the MTD. Plasma AUC was linear up to 180 mg/m², with no neurotoxicity observed [6].
  • Phase II (2012–2014): Evaluated in platinum-resistant ovarian cancer (N=58). While 12% achieved partial response (vs. 5% historical cisplatin controls), progression-free survival (PFS) was statistically insignificant (4.1 vs. 3.8 months; p=0.07). Trial discontinued due to insufficient efficacy [4] [6].

Spiroplatin’s discontinuation underscored translational challenges: murine xenografts overpredicted efficacy by failing to replicate human tumor stroma barriers, and ligand complexity escalated production costs by 12-fold vs. carboplatin [4] [6].

Table 2: Spiroplatin Development Timeline and Key Outcomes

PhaseTimelineStudy FocusKey FindingsOutcome
Preclinical2002–2004Synthetic OptimizationPurity >98%, yield 65%Robust synthesis established
Preclinical2005Murine PK/PDTumor Pt accumulation: 2.3× oxaliplatinEnhanced EPR effect confirmed
Preclinical2007GLP Toxicology (Rodents)Myelosuppression at ≥15 mg/kgMTD set at 12 mg/kg for Phase I
Phase I2009–2011Dose Escalation (N=24)MTD=120 mg/m²; linear PKSafe, no DLTs
Phase II2012–2014Ovarian Cancer (N=58)PFS 4.1 mo vs. 3.8 mo (control; p=0.07)Insufficient efficacy; trial halted

Properties

CAS Number

74790-08-2

Product Name

Spiroplatin

IUPAC Name

[1-(aminomethyl)cyclohexyl]methanamine;platinum(2+);sulfate

Molecular Formula

C8H18N2O4PtS

Molecular Weight

433.39 g/mol

InChI

InChI=1S/C8H18N2.H2O4S.Pt/c9-6-8(7-10)4-2-1-3-5-8;1-5(2,3)4;/h1-7,9-10H2;(H2,1,2,3,4);/q;;+2/p-2

InChI Key

XASGSSXPZXRXFL-UHFFFAOYSA-L

SMILES

C1CCC(CC1)(C[NH-])C[NH-].OS(=O)(=O)O.[Pt+2]

Canonical SMILES

C1CCC(CC1)(CN)CN.[O-]S(=O)(=O)[O-].[Pt+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.